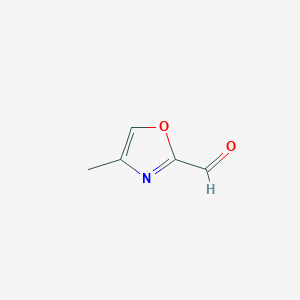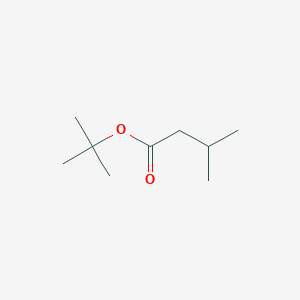
Piperazin-2-carbonitril-dihydrochlorid
Übersicht
Beschreibung
Piperazine-2-carbonitrile dihydrochloride is a compound with the molecular formula C5H11Cl2N3 . It is an anti-nematodal agent effective against intestinal nematodes .
Synthesis Analysis
The synthesis of piperazine compounds involves catalytic processes, including intermolecular and intramolecular cyclization . The methods used for piperazine synthesis compare two groups of catalytic processes: intermolecular and intramolecular cyclization .Molecular Structure Analysis
The molecular weight of Piperazine-2-carbonitrile dihydrochloride is 184.06 g/mol . The InChI code is 1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H and the InChI key is BYUCWQZNBFCREC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Piperazine-2-carbonitrile dihydrochloride has a molecular weight of 184.06 g/mol . It is a solid at room temperature . The exact mass is 183.0330028 g/mol and the monoisotopic mass is also 183.0330028 g/mol .Wissenschaftliche Forschungsanwendungen
Biokatalyse
Im Bereich der Biokatalyse spielt Piperazin-2-carbonitril-dihydrochlorid eine Rolle bei der Herstellung enantiomerenreiner Verbindungen. Eine Studie demonstrierte die Verwendung einer semipurifizierten Aminopeptidase aus Aspergillus oryzae für die chirale Trennung von racemischem Piperazin-2-carboxamid zu enantiomerenreiner (S)-Piperazin-2-carbonsäure . Dieser Prozess profitiert von den hohen Regio-, Chemo- und Stereoselektivitäten biokatalytischer Transformationen, die oft in reinem Wasser durchgeführt werden, was ihn umweltfreundlich und kostengünstig macht.
Organische Synthese
Organische Synthese: nutzt this compound bei der C–H-Funktionalisierung von Piperazinen. Dies ist entscheidend für die strukturelle Vielfalt von Piperazin-haltigen Medikamenten, da es die Funktionalisierung an der C2-Position ermöglicht, was zur Synthese von α-Heteroarylierten Piperazinen führt . Solche Fortschritte in synthetischen Methoden erweitern die Toolbox für die Medikamentenentwicklung und die Forschung in der pharmazeutischen Chemie.
Pharmazeutika
In Pharmazeutika wird die Piperazin-Einheit, die in this compound vorkommt, häufig in Medikamenten verwendet, da sie sich auf die physikalisch-chemischen Eigenschaften von Molekülen auswirkt. Sie dient als basische und hydrophile Gruppe, um die pharmakokinetischen Eigenschaften zu optimieren, oder als Gerüst, um pharmakophore Gruppen für die Interaktion mit Ziel-Makromolekülen anzuordnen .
Chemieingenieurwesen
Chemieingenieurwesen: Anwendungen von this compound umfassen seine Verwendung in der Prozessintensivierung und Biokatalysatorimmobilisierung. Die Stabilität und Reaktivität der Verbindung unter verschiedenen Bedingungen macht sie für kontinuierliche Durchflussverfahren geeignet, was die Produktivität deutlich erhöht und es ermöglicht, über 24 Stunden zu betreiben, ohne die Reaktionsausbeute zu beeinträchtigen .
Materialwissenschaft
In der Materialwissenschaft kann this compound an der Synthese neuer Materialien beteiligt sein, insbesondere Polymere und Harze. Seine Reaktivität mit verschiedenen chemischen Gruppen ermöglicht die Herstellung neuartiger Materialien mit spezifischen Eigenschaften für industrielle Anwendungen .
Umweltwissenschaft
Schließlich kann this compound in der Umweltwissenschaft bei der Entwicklung umweltfreundlicher Syntheseprozesse eingesetzt werden. Seine Fähigkeit, Reaktionen in wässrigen Lösungen ohne die Notwendigkeit schädlicher Lösungsmittel zu durchlaufen, entspricht den Prinzipien der grünen Chemie und trägt zu nachhaltigen Praktiken bei .
Wirkmechanismus
Target of Action
Piperazine-2-carbonitrile dihydrochloride is a derivative of piperazine, which is known to have anthelmintic properties . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, a related compound, is known to act as a gaba receptor agonist . This suggests that Piperazine-2-carbonitrile dihydrochloride might interact with its targets in a similar manner, leading to changes in the physiological state of the organism.
Pharmacokinetics
Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation
Result of Action
Given its potential similarity to piperazine, it may lead to the paralysis of parasites, facilitating their removal or expulsion from the host body .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using piperazine-2-carbonitrile dihydrochloride in laboratory experiments is its ability to inhibit the activity of enzymes involved in the synthesis of proteins. This makes it a useful tool for studying enzyme-catalyzed reactions. However, it is important to note that this compound can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
Piperazine-2-carbonitrile dihydrochloride has a great potential for use in a variety of applications. Future research may focus on exploring its potential for use in drug development, as well as its potential for use in the synthesis of new materials. Additionally, further research may be conducted to better understand its biochemical and physiological effects. Finally, further research may be conducted to explore its potential for use in biochemistry research, particularly in the study of enzyme-catalyzed reactions.
Safety and Hazards
Piperazine-2-carbonitrile dihydrochloride is associated with certain hazards. Safety information includes pictograms GHS07 and precautionary statements P261-P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
piperazine-2-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCWQZNBFCREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30614311 | |
| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187589-35-1 | |
| Record name | Piperazine-2-carbonitrile--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30614311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperazine-2-carbonitrile dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B190236.png)




